molecular formula C9H13NO2 B1366401 1-Azaspiro[4.5]decane-2,8-dione CAS No. 749861-03-8

1-Azaspiro[4.5]decane-2,8-dione

Cat. No. B1366401
CAS RN: 749861-03-8
M. Wt: 167.2 g/mol
InChI Key: YYOZWKYDAIYBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Azaspiro[4.5]decane-2,8-dione” is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a key role in necroptosis, a form of programmed cell death . Necroptosis is recognized as an important driver in various inflammatory diseases, and inhibiting RIPK1 has shown therapeutic potential in many human diseases .

Scientific Research Applications

Anticonvulsant Activity

1-Azaspiro[4.5]decane-2,8-dione and its derivatives have been extensively studied for their anticonvulsant properties. A series of these compounds were synthesized and evaluated for their anticonvulsant and neurotoxic properties. Notably, some of these derivatives displayed significant anticonvulsant activity in the maximal electroshock (MES) test, with a few showing higher protection than standard substances like magnesium valproate (Obniska, Kamiński, & Tatarczyńska, 2006); (Kamiński, Obniska, & Dybała, 2008).

Muscarinic Agonist for Antidementia Drugs

Certain derivatives related to 1-Azaspiro[4.5]decane-2,8-dione have been synthesized as potential muscarinic agonists. These compounds have been tested in vivo for their antiamnesic effects using scopolamine-treated mice. Some derivatives showed promising results as antidementia drugs, suggesting that the 8-azaspiro[4.5]decane skeleton could be a useful template for new muscarinic agonists (Tsukamoto et al., 1993).

Antitumor Activity

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were designed and synthesized for potential anticancer applications. Preliminary results indicated that several compounds exhibited moderate to potent activity against various human cancer cell lines, making them promising candidates for further development in cancer therapy (Yang et al., 2019).

Immunomodulatory Effects

1-Azaspiro[4.5]decane-2,8-dione derivatives have also been studied for their immunomodulatory effects. Buspirone, a known derivative, was found to possess immunosuppressive activity, significantly reducing tissue swelling and leukocyte infiltration in a mouse model of contact hypersensitivity (McAloon et al., 1995).

Spiroaminal Synthesis

The synthesis of spiroaminals, including 1-Azaspiro[4.5]decane derivatives, is a topic of significant interest due to their complex structures and biological activities. These compounds are challenging targets for chemical synthesis due to their novel skeletons and potential applications in various fields (Sinibaldi & Canet, 2008).

Mechanism of Action

The mechanism of action of “1-Azaspiro[4.5]decane-2,8-dione” involves the inhibition of RIPK1, which blocks the activation of the necroptosis pathway . This mechanism has shown therapeutic potential in various inflammatory diseases .

Future Directions

The future directions for the study of “1-Azaspiro[4.5]decane-2,8-dione” could involve further structural optimization to develop more potent RIPK1 inhibitors . Additionally, it could involve further investigation of its potential therapeutic applications in various inflammatory diseases .

properties

IUPAC Name

1-azaspiro[4.5]decane-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-1-4-9(5-2-7)6-3-8(12)10-9/h1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOZWKYDAIYBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465012
Record name 1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749861-03-8
Record name 1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azaspiro[4.5]-decane-2,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecan-10-one (prepared according to J. Org. Chem. 2004, 69, 2755) (500 mg, 2.4 mmol) in THF (7 mL) was treated with 1M aqueous HCl (7 mL) and the resulting mixture stirred at ambient temperature for 20 hours. The reaction mixture was quenched with 1M aqueous NaOH (7 mL) and the mixture concentrated under vacuum. The resulting solid was purified by column chromatography on silica gel (gradient: DCM then 2 to 10% methanol in ethyl acetate) to afford 398 mg (quant.) of 1-aza-spiro[4.5]decane-2,8-dione. LCMS (Method B, ESI): RT=1.63 min, 168; 1H NMR (400 MHz, CDCl3) δ: 3.95 (s, 1H), 3.77-3.71 (m, 1H), 2.46-2.44 (m, 3H), 2.05-2.03 (m, 3H), 1.81-1.65 (m, 4H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.5]decane-2,8-dione
Reactant of Route 2
1-Azaspiro[4.5]decane-2,8-dione
Reactant of Route 3
1-Azaspiro[4.5]decane-2,8-dione
Reactant of Route 4
1-Azaspiro[4.5]decane-2,8-dione
Reactant of Route 5
1-Azaspiro[4.5]decane-2,8-dione
Reactant of Route 6
1-Azaspiro[4.5]decane-2,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.